molecular formula C7H8F5NO3 B6350494 4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid CAS No. 1301738-48-6

4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid

Cat. No.: B6350494
CAS No.: 1301738-48-6
M. Wt: 249.14 g/mol
InChI Key: GORXVSLTMLNXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The perfluoroethoxy group imparts unique chemical properties that influence its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    Proline derivatives: These compounds share a similar pyrrolidine ring structure but differ in their substituents.

    Perfluoroalkyl compounds: These compounds contain perfluoroalkyl groups but may have different core structures.

Properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethoxy)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F5NO3/c8-6(9,10)7(11,12)16-3-1-4(5(14)15)13-2-3/h3-4,13H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORXVSLTMLNXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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